molecular formula C21H25N2O3+ B1262379 16-Hydroxytabersoninium

16-Hydroxytabersoninium

Cat. No. B1262379
M. Wt: 353.4 g/mol
InChI Key: FXUFRJQCBVSCRZ-ACRUOGEOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

16-hydroxytabersoninium is the indole alkaloid cation that is the conjugate acid of 16-hydroxytabersonine, arising from protonation of the tertiary amino function;  major species at pH 7.3. It is a conjugate acid of a 16-hydroxytabersonine.

Scientific Research Applications

Tertiary Sulfonium in Hydroxide Exchange Membranes

Tertiary sulfonium is explored as a cationic functional group for hydroxide exchange membranes (HEMs), with potential applications in areas like fuel cells. Research demonstrates that sulfur elements, similar to nitrogen and phosphorus, can be used to construct HEM cationic functional groups, which might have implications for 16-Hydroxytabersoninium in such applications (Zhang et al., 2012).

Leaf Epidermis Investigation in Catharanthus Roseus

The Madagascar periwinkle, Catharanthus roseus, is known for producing complex anti-cancer alkaloids. A novel technique utilizing carborundum abrasion was developed to isolate leaf epidermis-enriched proteins, leading to the purification of 16-hydroxytabersonine-16-O-methyltransferase, a key enzyme in the biosynthesis of these alkaloids. This work contributes to the understanding of this compound's role in the biosynthesis of important pharmaceutical compounds (Levac et al., 2007).

Pathway from Tabersonine to Anticancer Drug Precursor Vindoline

A study details the complete seven-step pathway from tabersonine to vindoline, a precursor for anticancer drugs. This pathway was engineered in yeast, demonstrating a potential platform for the industrial production of vindoline and related substances. The work highlights the importance of understanding and manipulating the biosynthetic pathways of compounds like this compound for medical applications (Qu et al., 2015).

Synthesis of Vinca Alkaloids

Research on the oxidation of (-)-tabersonine, which leads to the formation of 16-hydroxytabersonine-N-oxide, provides insights into the synthesis pathways of vinca alkaloids. These findings are significant for the pharmaceutical industry, especially in the context of cancer treatment drugs (Éles et al., 2002).

Spatial Organization of Vindoline Biosynthetic Pathway

This study illustrates the spatial organization of the tabersonine-to-vindoline biosynthetic pathway in Catharanthus roseus. The findings about the localization of enzymes like 16-hydroxytabersonine 16-O-methyltransferase in the leaf epidermis contribute to our understanding of the biosynthetic pathways of pharmacologically significant compounds (Guirimand et al., 2011).

properties

Molecular Formula

C21H25N2O3+

Molecular Weight

353.4 g/mol

IUPAC Name

methyl (1R,12R,19S)-12-ethyl-5-hydroxy-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-3-20-7-4-9-23-10-8-21(19(20)23)15-6-5-13(24)11-16(15)22-17(21)14(12-20)18(25)26-2/h4-7,11,19,22,24H,3,8-10,12H2,1-2H3/p+1/t19-,20-,21-/m0/s1

InChI Key

FXUFRJQCBVSCRZ-ACRUOGEOSA-O

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1[NH+](CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC

Canonical SMILES

CCC12CC(=C3C4(C1[NH+](CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Hydroxytabersoninium
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16-Hydroxytabersoninium
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16-Hydroxytabersoninium
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16-Hydroxytabersoninium
Reactant of Route 5
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Reactant of Route 6
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